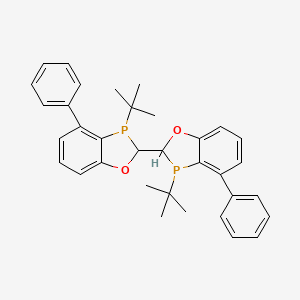![molecular formula C23H32O4 B13398290 [(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13398290.png)
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a unique structure This compound is part of the steroid family and is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of functional groups at specific positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pressures, and pH levels. Solvents like dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. These targets include enzymes and receptors that regulate various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural features and biological activities. Similar compounds include other steroids like testosterone, estradiol, and cortisol. These compounds share a common cyclopenta[a]phenanthrene core but differ in their functional groups and biological effects. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and applications.
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(9S,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18?,19?,20-,21+,22-,23-/m0/s1 |
InChI Key |
IWSXBCZCPVUWHT-QHSVJQPVSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)C3[C@H]1C4CCC(=O)C=C4CC3)C |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


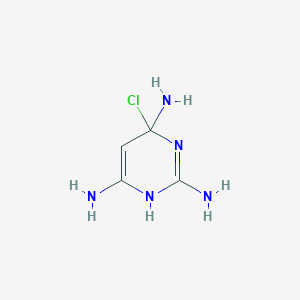

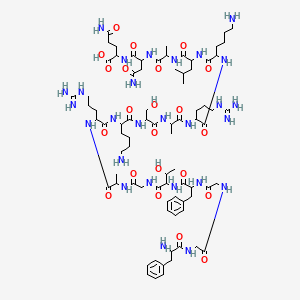
![[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13398238.png)
![8-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B13398240.png)
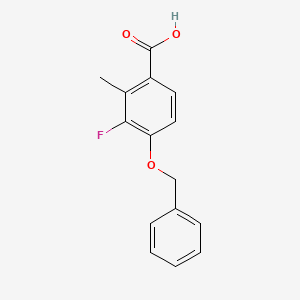

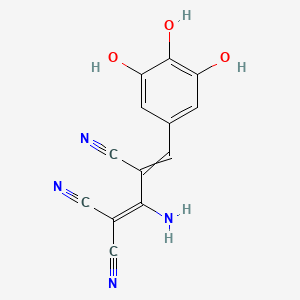
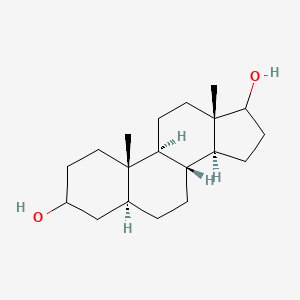
![12-hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13398277.png)
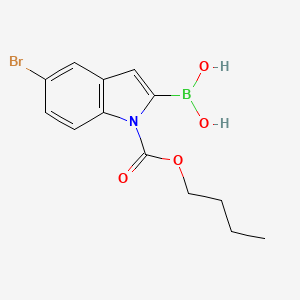
![ethyl 4-methyl-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13398295.png)
